

Application Note: Separation of Sofosbuvir from Impurity A by HPLC-UV

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Compound of Interest

Compound Name: Sofosbuvir impurity A

Cat. No.: B10800370

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Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During its synthesis and storage, process-related impurities and degradation products can arise, which must be monitored to ensure the safety and efficacy of the drug product.[2] One such critical impurity is **Sofosbuvir impurity A**, a diastereoisomer of the active pharmaceutical ingredient (API).[3][4] This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the effective separation and quantification of Sofosbuvir from its diastereomeric impurity A in bulk drug substances.

Chromatographic Conditions

A reliable separation of Sofosbuvir and impurity A was achieved using an isocratic RP-HPLC method. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile and water mixture. The chromatographic parameters are summarized in the table below.

Parameter	Value
Column	Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m ^[5]
Mobile Phase	0.1% Trifluoroacetic Acid in Water:Acetonitrile (50:50, v/v) ^[5]
Flow Rate	1.0 mL/min ^{[1][5]}
Injection Volume	20 μ L
Column Temperature	Ambient
UV Detection	260 nm ^{[5][6]}
Run Time	Approximately 10 minutes

Method Validation Summary

The developed HPLC-UV method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and system suitability.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained during the validation of the HPLC-UV method for the separation of Sofosbuvir and a representative process-related impurity.

Parameter	Sofosbuvir	Impurity A	Acceptance Criteria
Retention Time (min)	~3.7[5]	~5.7[5]	N/A
Tailing Factor (T)	1.37[7]	1.27[7]	$T \leq 2.0$ [7][8]
Theoretical Plates (N)	> 6000[7]	> 9000[7]	$N > 2000$ [7]
Resolution (Rs)	-	> 9.0[7]	$Rs > 2.0$ [8]
Linearity Range (µg/mL)	160 - 480[5]	10 - 30[5]	Correlation Coefficient ($r^2 \geq 0.999$)
Limit of Detection (LOD)	0.04 µg/mL[5]	0.12 µg/mL[5]	N/A
Limit of Quantification (LOQ)	0.125 µg/mL[5]	0.375 µg/mL[5]	N/A

Experimental Protocols

1. Preparation of Solutions

- **Mobile Phase Preparation:** To prepare 1000 mL of the mobile phase, add 1.0 mL of trifluoroacetic acid to 500 mL of HPLC-grade water. Mix well. In a separate container, measure 500 mL of HPLC-grade acetonitrile. Combine the two solutions and mix thoroughly. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication.[5]
- **Diluent Preparation:** A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.
- **Standard Stock Solution Preparation:**
 - **Sofosbuvir Stock (4000 µg/mL):** Accurately weigh about 400 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[5]

- Impurity A Stock (250 µg/mL): Accurately weigh about 25 mg of Impurity A reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[5]
- Working Standard Solution Preparation (400 µg/mL Sofosbuvir, 25 µg/mL Impurity A): Transfer 5.0 mL of the Sofosbuvir stock solution and 5.0 mL of the Impurity A stock solution into a 50 mL volumetric flask. Dilute to the mark with the diluent and mix well.[5]
- Sample Preparation (for Bulk Drug): Accurately weigh about 400 mg of the Sofosbuvir bulk drug sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Transfer 5.0 mL of this solution to a 50 mL volumetric flask and dilute to the mark with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Operation

- Set up the HPLC system with the specified column and mobile phase.
- Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
- Set the UV detector wavelength to 260 nm.
- Perform a blank injection (diluent) to ensure there are no interfering peaks.

3. System Suitability Test

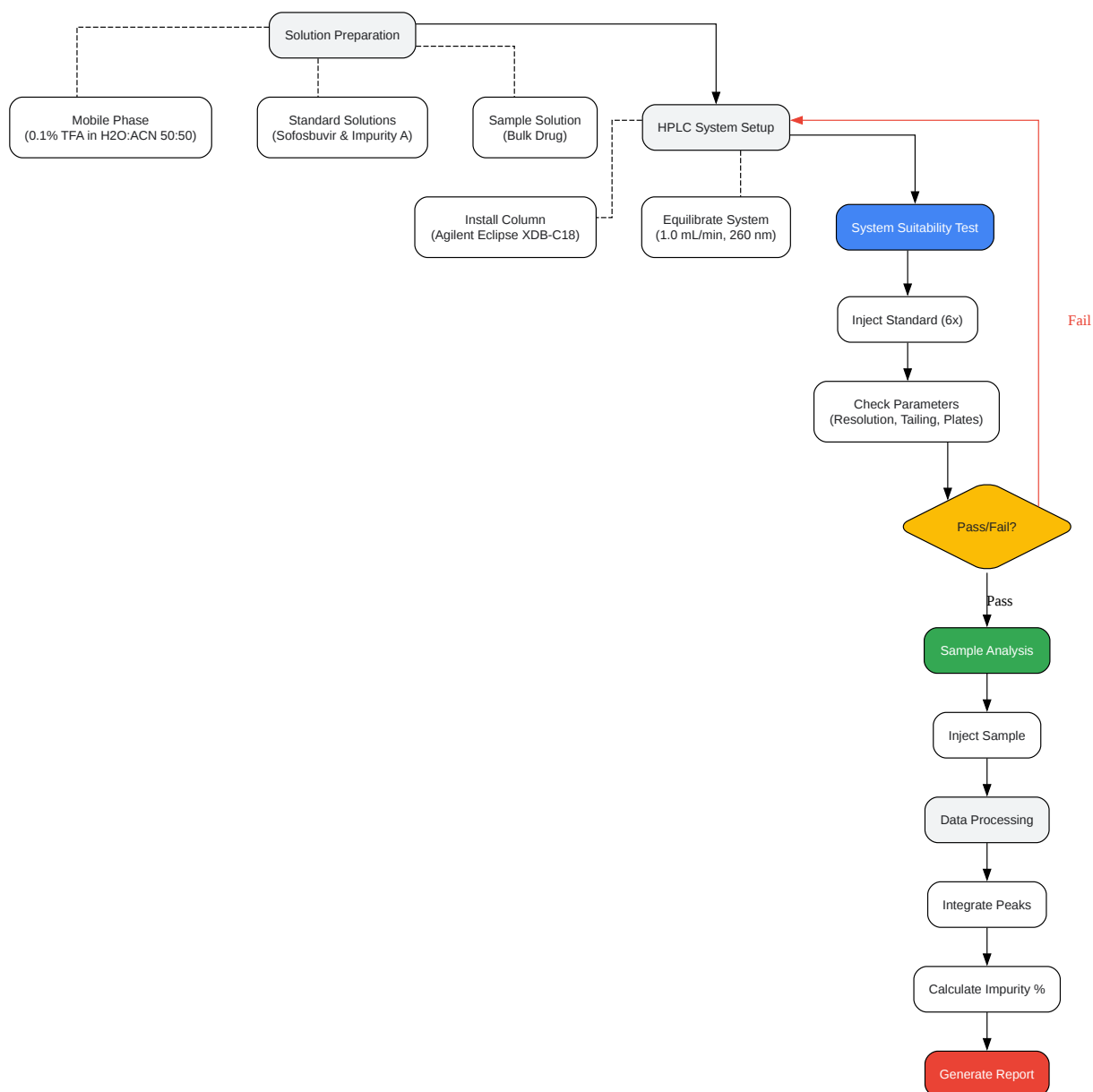
- Inject the working standard solution in six replicates.
- Calculate the system suitability parameters: tailing factor, number of theoretical plates, and resolution between Sofosbuvir and Impurity A.
- The acceptance criteria for the system suitability test are:
 - Tailing factor for both peaks should be ≤ 2.0 .

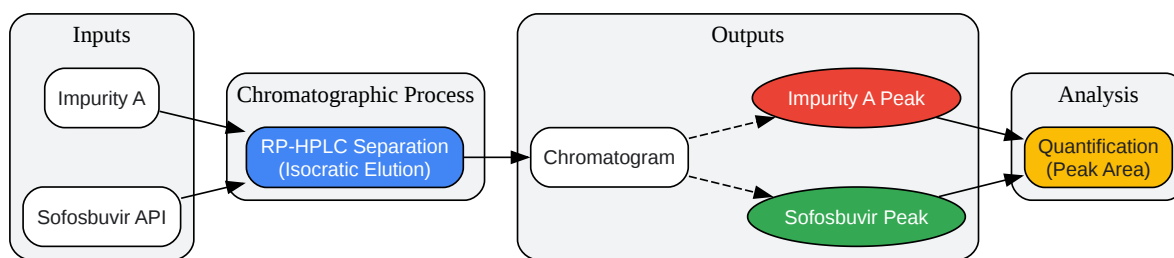
- The number of theoretical plates for each peak should be > 2000 .
- The resolution between the Sofosbuvir and Impurity A peaks should be > 2.0 .

4. Analysis of Samples

- After the system suitability is confirmed, inject the prepared sample solution.
- Record the chromatogram and identify the peaks for Sofosbuvir and Impurity A based on their retention times from the standard chromatogram.
- Calculate the amount of Impurity A in the Sofosbuvir sample using the peak areas.

Visualizations





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